

An In-depth Technical Guide on 2-(2-Methoxyphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)-2-methylpropanoic acid

Cat. No.: B1348131

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**, a member of the phenoxy acid class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a representative profile based on closely related analogues known to exhibit activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The methodologies and potential biological effects described herein are based on established protocols for the evaluation of such compounds.

Core Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**.

Physicochemical Data

A summary of the known and predicted physicochemical properties of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid** is presented in Table 1.

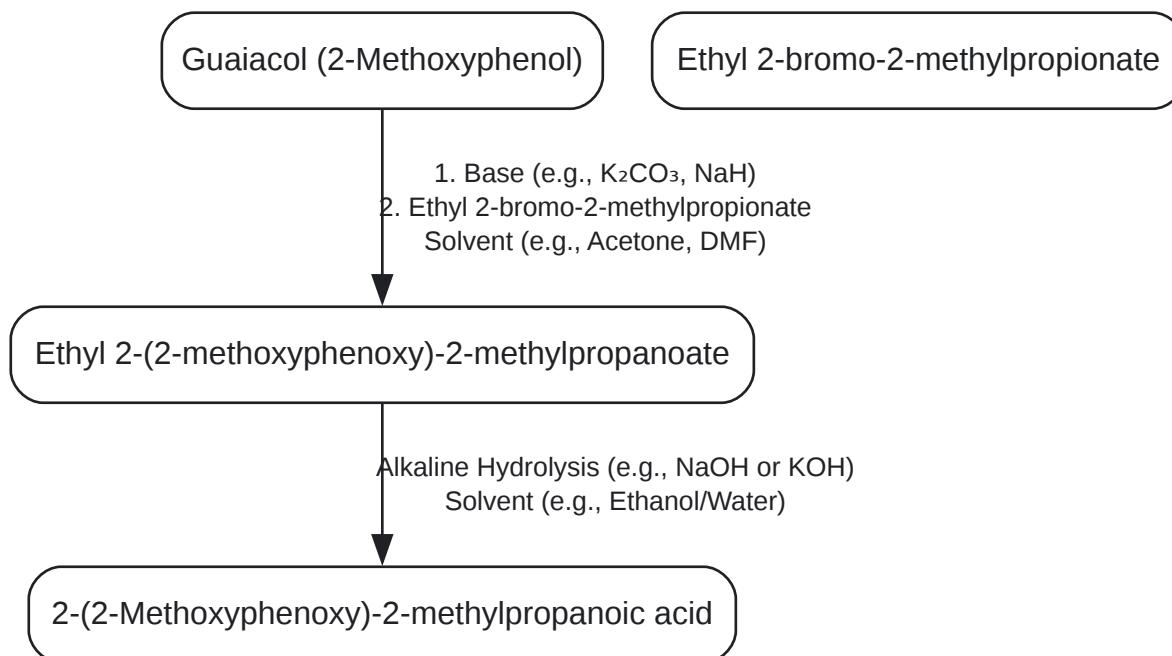

Property	Value	Source
IUPAC Name	2-(2-Methoxyphenoxy)-2-methylpropanoic acid	-
Molecular Formula	C ₁₁ H ₁₄ O ₄	[1]
Molecular Weight	210.23 g/mol	[1]
CAS Number	53498-60-5	-
Density	1.157 g/cm ³	[1]
Boiling Point	316.5 °C at 760 mmHg	[1]
Flash Point	118.9 °C	[1]

Table 1: Physicochemical properties of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**.

Synthesis and Characterization

While a specific, detailed synthesis protocol for **2-(2-Methoxyphenoxy)-2-methylpropanoic acid** is not extensively documented in publicly available literature, a representative synthesis can be proposed based on established methods for analogous 2-phenoxy-2-methylpropanoic acid derivatives^{[2][3][4][5]}. The most common route involves the Williamson ether synthesis.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed Williamson ether synthesis pathway.

Experimental Protocol: Representative Synthesis

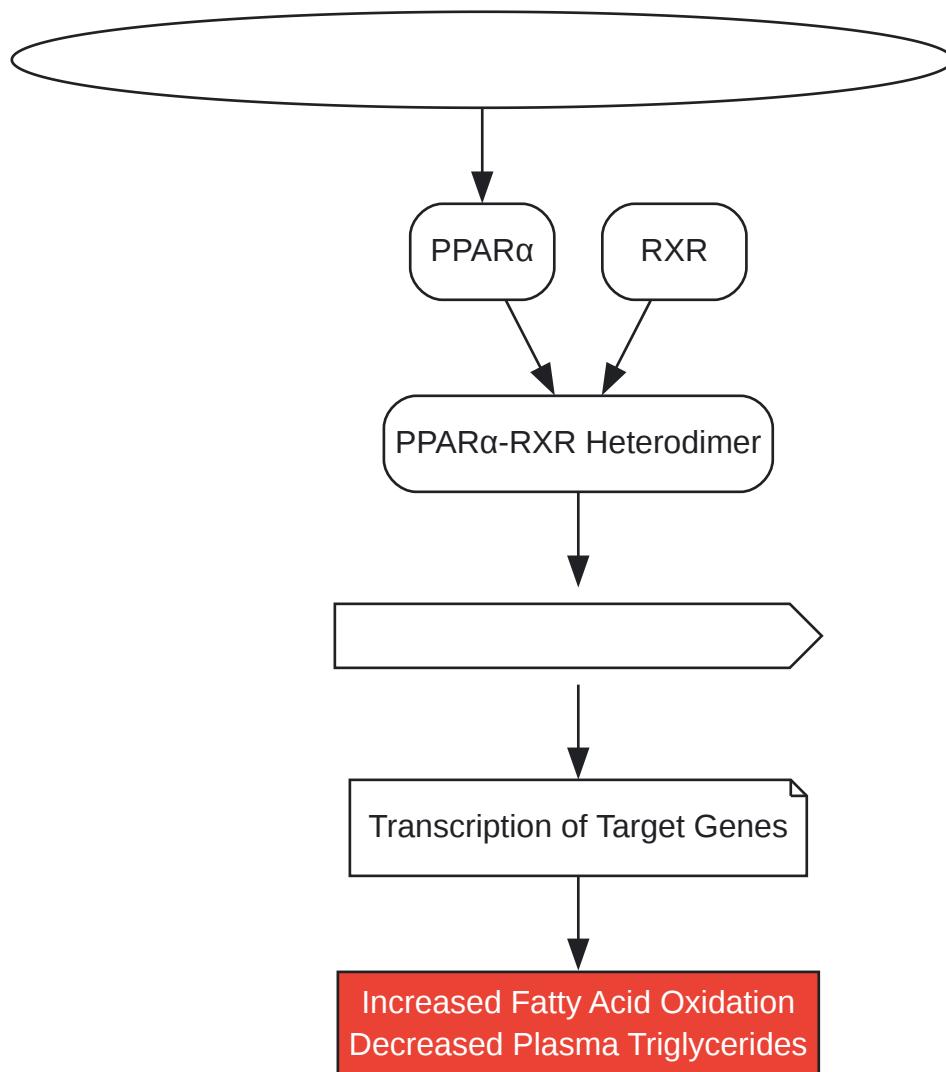
Materials:

- Guaiacol (2-methoxyphenol)
- Ethyl 2-bromo-2-methylpropionate
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Sodium hydroxide
- Ethanol
- Diethyl ether
- Hydrochloric acid (concentrated)

- Magnesium sulfate (anhydrous)

Procedure:

- Reaction Setup: To a solution of guaiacol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
- Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise at room temperature.
- Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.
- Purification of Ester: Dissolve the crude product in diethyl ether and wash with 1M NaOH solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the purified ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate.
- Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
- Acidification and Extraction: Remove the ethanol under reduced pressure. Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid. Extract the product with diethyl ether.
- Final Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**. Further purification can be achieved by recrystallization.


Biological Activity and Mechanism of Action

The structural similarity of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid** to known fibrate drugs and other phenoxypropanoic acid derivatives strongly suggests that its primary biological

target is the Peroxisome Proliferator-Activated Receptors (PPARs)[6][7][8][9]. PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.

PPAR Signaling Pathway

Activation of PPARs, particularly PPAR α , by a ligand such as **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**, leads to the transcription of genes that promote fatty acid oxidation and reduce plasma triglyceride levels.

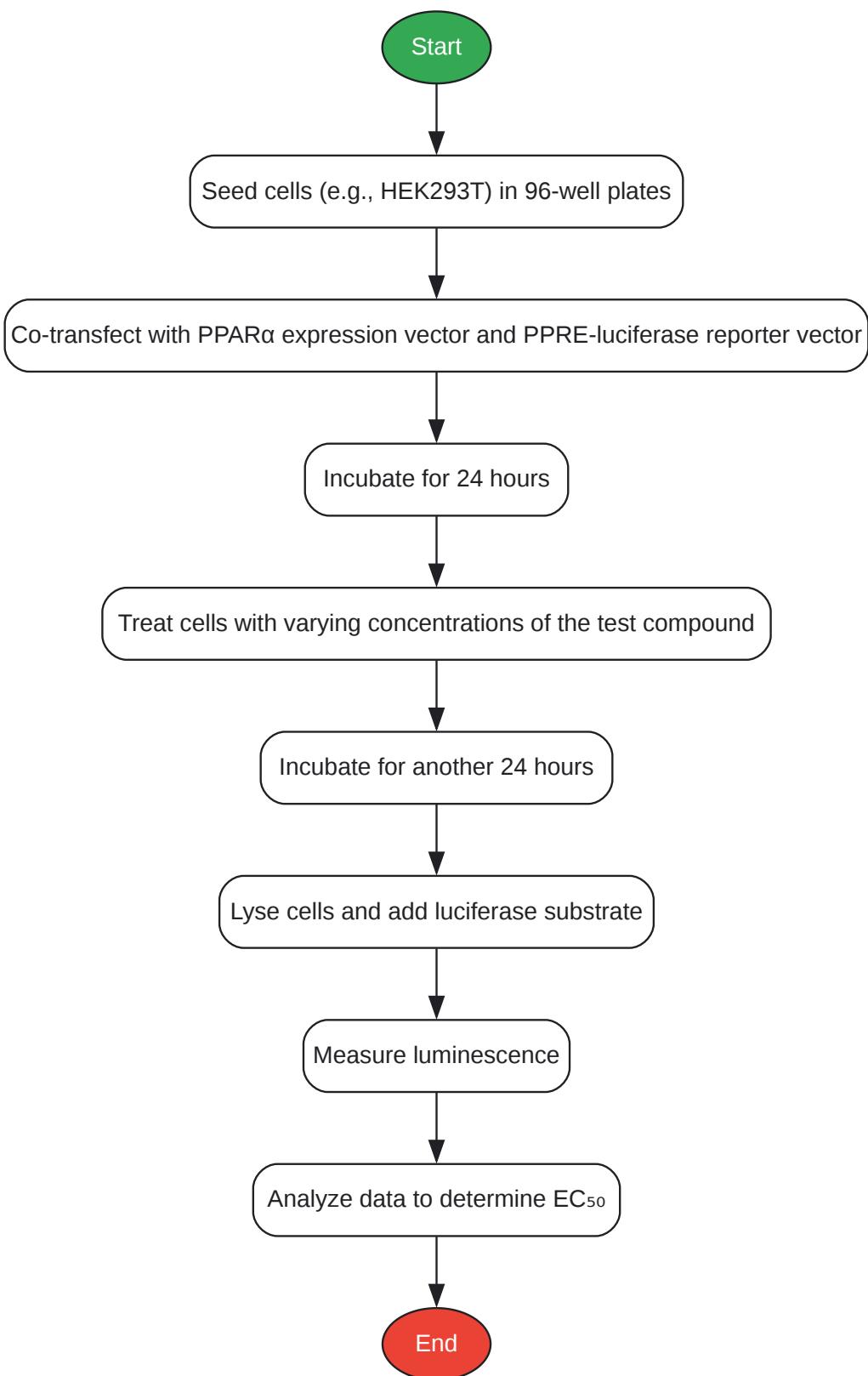
[Click to download full resolution via product page](#)

Caption: PPAR α activation and downstream effects.

Hypothetical Biological Activity Data

Due to the absence of direct experimental data, Table 2 presents hypothetical, yet plausible, in vitro activity data for **2-(2-Methoxyphenoxy)-2-methylpropanoic acid** as a PPAR agonist, based on values reported for similar compounds.

Assay	Target	Hypothetical EC ₅₀ (nM)
Luciferase Reporter Assay	Human PPAR α	500
Luciferase Reporter Assay	Human PPAR γ	>10,000
Luciferase Reporter Assay	Human PPAR δ	>10,000


Table 2: Hypothetical in vitro potency and selectivity of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**.

Experimental Protocols for Biological Evaluation

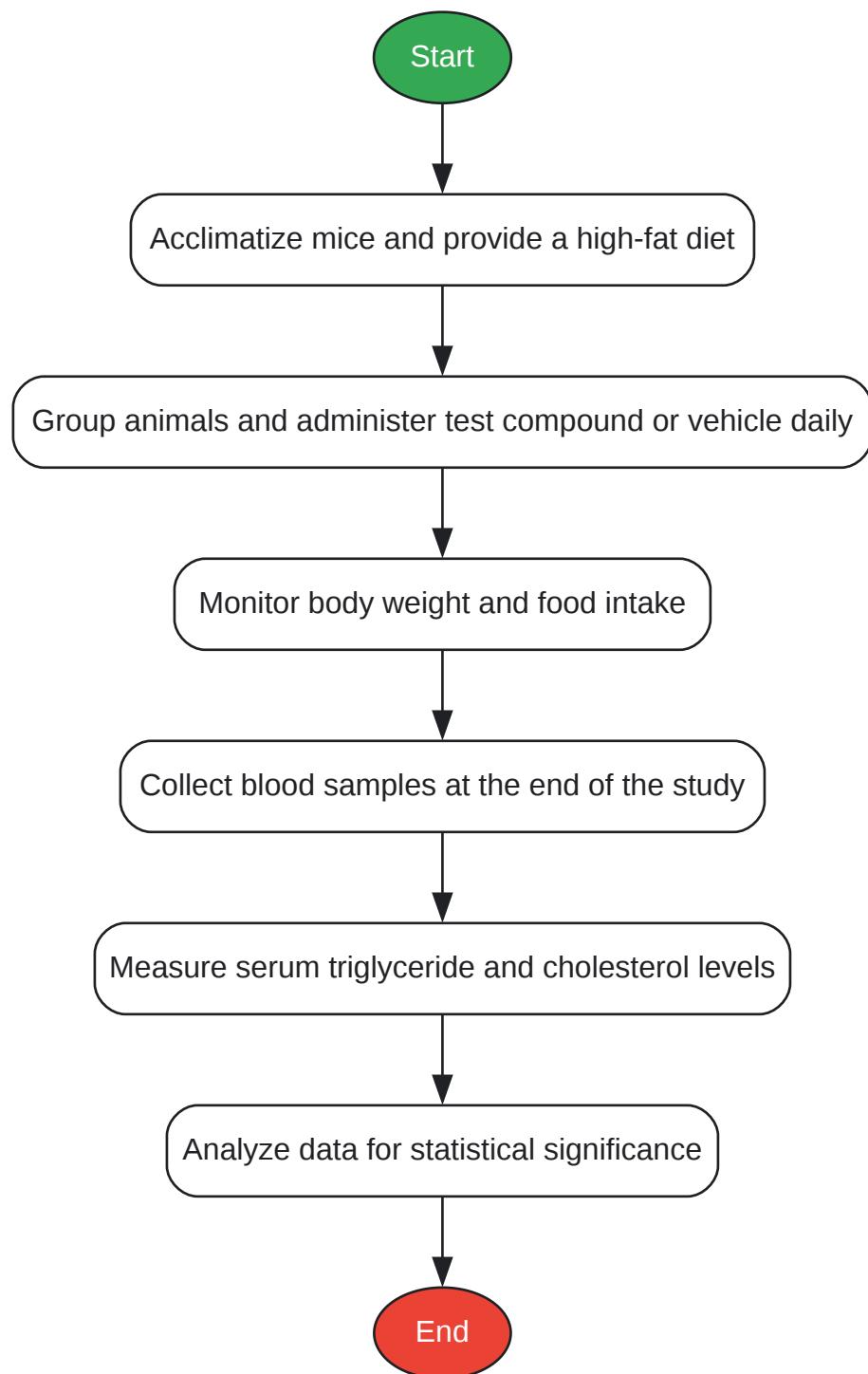
In Vitro PPAR α Activation Assay

A luciferase reporter assay is a standard method to determine the potency of a compound as a PPAR agonist[10][11][12][13][14].

Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for a PPAR α luciferase reporter assay.


Detailed Protocol:

- Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Transfection: Seed cells in 96-well plates. Co-transfect the cells with a PPAR α expression plasmid and a luciferase reporter plasmid containing a PPAR response element (PPRE).
- Compound Treatment: After 24 hours, treat the cells with a serial dilution of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**.
- Incubation: Incubate the treated cells for an additional 24 hours.
- Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
- Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and plot the dose-response curve to calculate the EC₅₀ value.

In Vivo Hypolipidemic Activity Study

Animal models, such as high-fat diet-induced hyperlipidemic mice, are used to evaluate the in vivo efficacy of potential hypolipidemic agents[15][16][17][18][19].

Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo hypolipidemic study.

Detailed Protocol:

- Animal Model: Use male C57BL/6J mice. Induce hyperlipidemia by feeding a high-fat diet for 4-8 weeks.
- Dosing: Randomly assign the hyperlipidemic mice to treatment groups (vehicle control, positive control e.g., fenofibrate, and different doses of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**). Administer the compounds orally once daily for 2-4 weeks.
- Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture after a period of fasting.
- Biochemical Analysis: Centrifuge the blood to obtain serum. Analyze the serum for total cholesterol, triglycerides, LDL-C, and HDL-C levels using commercial assay kits.
- Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

2-(2-Methoxyphenoxy)-2-methylpropanoic acid is a phenoxy acid derivative with a high potential to act as a Peroxisome Proliferator-Activated Receptor alpha (PPAR α) agonist. Based on its structural similarity to known hypolipidemic agents, it is anticipated to lower plasma triglyceride levels by modulating the expression of genes involved in fatty acid metabolism. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and similar compounds for their potential therapeutic use in metabolic disorders. Further direct experimental investigation is warranted to confirm these hypotheses and fully characterize the pharmacological profile of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-methoxyphenoxy)-2-methylpropanoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com [m.chemsoc.com]

- 2. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-METHYL-2-PHENOXY-PROPIONIC ACID | 943-45-3 [chemicalbook.com]
- 4. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]
- 5. CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google Patents [patents.google.com]
- 6. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human peroxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 9. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of peroxisome proliferator-activated receptor α (PPAR α) activators with a ligand-screening system using a human PPAR α -expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. korambiotech.com [korambiotech.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Construction of a PPAR α Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 15. Animal and cellular models for hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide on 2-(2-Methoxyphenoxy)-2-methylpropanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348131#2-2-methoxyphenoxy-2-methylpropanoic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com